Scaffold Topology: Angular [4,5-e] vs. Linear [3,4-d] Core
The angular pyrazolo[4,5-e]pyrimidine core positions the N1 and C4 substituents in a non-linear arrangement that alters the hydrogen-bonding vector presented to kinase hinge regions relative to the more common linear pyrazolo[3,4-d]pyrimidine scaffold. In the co-crystal structure of human haspin kinase with a pyrazolo[4,5-e]pyrimidine ligand (PDB: 3e7v, resolution 2.00 Å), the angular core engages the hinge via N5 and C4-NH hydrogen bonds, a pattern distinct from the N1–C6 hinge interaction typical of pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors [1]. This scaffold divergence can lead to differential kinase selectivity profiles; within the pyrazolo[3,4-d]pyrimidine series, C4-substitution switches between CDK2 and Src-family inhibition (IC50 shifts from 20 nM to >10 µM), while the angular [4,5-e] topology has been structurally validated in the haspin and PI3Kγ ATP sites [2].
| Evidence Dimension | Kinase hinge-binding geometry (scaffold topology) |
|---|---|
| Target Compound Data | Angular pyrazolo[4,5-e]pyrimidine; N1-methyl, C4-(2-methylpropyl)amino substitution; N5/C4-NH hinge interaction potential (inferred from PDB: 3e7v analog). |
| Comparator Or Baseline | Linear pyrazolo[3,4-d]pyrimidine (e.g., CDK2 inhibitor series); N1/C6-NH hinge interaction pattern; IC50 range 20 nM–66 µM depending on C4-substitution. |
| Quantified Difference | No direct IC50 data for this compound; scaffold-level differentiation is structural (H-bond vector orientation), not yet expressed in target-specific potency terms. |
| Conditions | X-ray crystallography (PDB: 3e7v, 2.00 Å) for the angular scaffold; CDK2 enzymatic assays for the linear scaffold comparator. |
Why This Matters
Procurement for kinase inhibitor programs should match scaffold topology to the target hinge geometry; the angular [4,5-e] core provides a structurally validated alternative when [3,4-d] leads fail selectivity filters.
- [1] Filippakopoulos, P. et al. (2008), Crystal structure of human haspin kinase with a pyrazolo[4,5-e]pyrimidine ligand, PDB: 3e7v. View Source
- [2] Novel pyrazolopyrimidines as cyclin dependent kinase inhibitors, Masaryk University, IC50 values for CDK2 (0.020–0.029 µM) and broader series. View Source
